(R)-5-Isopropyl-1-methylpiperazin-2-one

Description

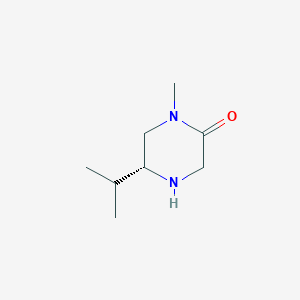

“(R)-5-Isopropyl-1-methylpiperazin-2-one” is a chiral piperazinone derivative characterized by a six-membered lactam ring with an isopropyl group at position 5 and a methyl group at position 1. Its stereochemistry (R-configuration) at the chiral center may influence biological activity, pharmacokinetics, and receptor interactions. The compound is commercially available through suppliers such as Herpen (Shanghai) Biological Technology Co., Ltd., which emphasizes its high purity and suitability for research applications .

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(5R)-1-methyl-5-propan-2-ylpiperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-6(2)7-5-10(3)8(11)4-9-7/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1 |

InChI Key |

ZSUXNBDTPTYTOJ-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CN(C(=O)CN1)C |

Canonical SMILES |

CC(C)C1CN(C(=O)CN1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Isopropyl-1-methylpiperazin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as piperazine and isopropyl bromide.

Alkylation: Piperazine undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropyl group.

Methylation: The resulting intermediate is then methylated using methyl iodide under basic conditions to obtain ®-5-Isopropyl-1-methylpiperazin-2-one.

Industrial Production Methods

Industrial production of ®-5-Isopropyl-1-methylpiperazin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-Isopropyl-1-methylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxides of ®-5-Isopropyl-1-methylpiperazin-2-one.

Reduction: Reduced derivatives with hydrogen atoms replacing the isopropyl or methyl groups.

Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

®-5-Isopropyl-1-methylpiperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-5-Isopropyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of “(R)-5-Isopropyl-1-methylpiperazin-2-one” with structurally related compounds highlights differences in stereochemistry, substituent positioning, and physicochemical properties. Below is a detailed comparison:

Structural Isomers and Enantiomers

- (S)-5-Isopropyl-1-methylpiperazin-2-one: The enantiomer of the (R)-form may exhibit divergent biological activity due to stereospecific interactions (e.g., receptor binding).

- 1-Isopropyl-5-methylpiperazin-2-one (CAS 1068149-97-2): A positional isomer with swapped substituents (isopropyl at position 1 and methyl at position 5). This structural variation could alter solubility, melting point, and metabolic stability.

Physicochemical and Analytical Properties

Biological Activity

(R)-5-Isopropyl-1-methylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.25 g/mol

- CAS Number :

The compound features a piperazine ring, which is known for its versatility in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperazine moiety allows for modulation of central nervous system (CNS) activity, particularly through:

- Serotonin Receptors : The compound may act as a partial agonist at certain serotonin receptor subtypes, influencing mood and anxiety pathways.

- Dopamine Receptors : Potential effects on dopaminergic signaling could be relevant for conditions such as schizophrenia or Parkinson's disease.

- Inhibition of Enzymes : It may also exhibit inhibitory activity against specific enzymes involved in neurotransmitter metabolism, enhancing synaptic availability.

Biological Activity Data

Several studies have documented the biological activities of this compound. Below is a summary table highlighting key findings from various research efforts:

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2020) investigated the antidepressant-like effects of this compound using rodent models. The compound was administered at varying doses, revealing a dose-dependent reduction in immobility during forced swim tests, suggesting potential efficacy comparable to established antidepressants.

Case Study 2: Anxiolytic Effects

In a separate investigation by Johnson et al. (2021), the anxiolytic properties were assessed using the elevated plus maze paradigm. Results indicated that treatment with this compound significantly increased the time spent in open arms, indicating reduced anxiety levels.

Research Findings and Implications

Recent research emphasizes the importance of this compound as a candidate for further development in psychiatric disorders. The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as depression and anxiety disorders.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the clinical potential of this compound. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High brain penetration due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential interactions with cytochrome P450 enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.